molecular formula C15H23ClN2O B7826534 Milnacipran hydrochloride

Milnacipran hydrochloride

Cat. No.: B7826534
M. Wt: 282.81 g/mol
InChI Key: XNCDYJFPRPDERF-UHFFFAOYSA-N
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Description

Milnacipran hydrochloride is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) with the chemical name (±)-[1R(S),2S(R)]-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride. It is indicated for the treatment of fibromyalgia and major depressive disorder (MDD) . The compound has a molecular weight of 282.81 g/mol, CAS number 101152-94-7, and exists as a white crystalline powder with a melting point of 179–181°C . It exhibits high solubility in water (19 mg/mL) and absolute bioavailability of 85–90%, classifying it as a Biopharmaceutical Classification System (BCS) Class I drug (high solubility, high permeability) . Milnacipran’s pharmacological action involves preferential inhibition of norepinephrine (NE) reuptake (IC₅₀ = 100 nM) over serotonin (5-HT; IC₅₀ = 203 nM), with minimal affinity for dopamine (DA) transporters (IC₅₀ > 100,000 nM) .

Properties

IUPAC Name

2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCDYJFPRPDERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101152-94-7
Record name Milnacipran hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759806
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1R*,2S*)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Chemical Reactions Analysis

Types of Reactions: Milnacipran hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Often involves nucleophilic or electrophilic reagents under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield the corresponding amine derivatives .

Scientific Research Applications

Fibromyalgia Management

Milnacipran is primarily indicated for fibromyalgia treatment. Clinical trials have demonstrated its efficacy in reducing pain and improving physical function among patients.

  • Efficacy Studies : A systematic review analyzed five clinical trials involving 4,138 patients, revealing that approximately 41% of patients experienced at least a 30% reduction in pain with milnacipran 100 mg daily compared to 30% in the placebo group .
  • Long-term Outcomes : In an extension study, patients who continued milnacipran treatment for up to one year showed a response rate ranging from 27.5% to 35.9% in terms of pain relief, fatigue reduction, and improved sleep quality .

Major Depressive Disorder (MDD)

Although milnacipran is not the first-line treatment for MDD, it is utilized for patients who may benefit from its dual-action mechanism on serotonin and norepinephrine. The drug's ability to enhance norepinephrine levels is particularly relevant for addressing symptoms like low energy and motivation associated with depression .

Case Study 1: Acute Prostatism

A case report highlighted acute prostatism occurring after initiation of milnacipran therapy in a patient treated for depression. Symptoms included disrupted urinary flow and incomplete bladder emptying, which resolved within 24 hours after discontinuation of the medication. This case underscores the importance of monitoring side effects associated with milnacipran use .

Case Study 2: Long-term Efficacy

In an observational study involving patients with fibromyalgia who had previously participated in clinical trials, long-term use of milnacipran was associated with sustained improvements in pain and functional outcomes over several months, emphasizing its potential as a chronic management option for fibromyalgia .

Adverse Effects

While milnacipran is effective, it is also associated with several adverse effects that clinicians must consider:

  • Common Side Effects : Nausea, vomiting, constipation, dizziness, hot flushes, hypertension, palpitations, and tachycardia were reported more frequently among patients taking milnacipran compared to placebo groups .
  • Monitoring Recommendations : Regular monitoring of blood pressure and pulse is advised due to the risk of hypertension and cardiovascular effects during treatment .

Comparison with Similar Compounds

Antidepressant Effects

A multicenter trial demonstrated non-inferiority of venlafaxine ER (75–150 mg/day) to milnacipran (50–100 mg/day) in HAM-D17 response rates, though milnacipran showed better tolerability in patients with comorbid fibromyalgia .

Fibromyalgia Management

Milnacipran is FDA-approved for fibromyalgia, while duloxetine and venlafaxine are used off-label. Clinical trials highlight milnacipran’s efficacy in reducing pain severity scores by ≥30% in 35–40% of patients, comparable to duloxetine but with fewer metabolic interactions .

Formulation and Stability

This compound capsules (25–50 mg) contain dibasic calcium phosphate and carboxymethylcellulose calcium as excipients . In contrast, duloxetine’s enteric coating necessitates stringent storage conditions to prevent acid hydrolysis .

Biological Activity

Milnacipran hydrochloride is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) primarily used in the management of fibromyalgia and major depressive disorder (MDD). This compound exhibits significant biological activity by modulating neurotransmitter levels in the brain, which is crucial for its therapeutic effects.

Milnacipran functions by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) at presynaptic sites. The compound has been shown to have an IC50 of 203 nM for serotonin and 100 nM for norepinephrine, indicating a stronger affinity for norepinephrine transporters compared to serotonin transporters . This dual action increases the extracellular concentrations of these neurotransmitters, which is believed to alleviate symptoms associated with depression and fibromyalgia.

Pharmacokinetics

  • Absorption : Milnacipran is well absorbed after oral administration, with a bioavailability that allows for effective plasma concentrations at therapeutic doses.
  • Protein Binding : It has a low plasma protein binding rate of approximately 13%, which reduces the likelihood of drug-drug interactions through protein displacement .
  • Metabolism : The drug undergoes minimal hepatic metabolism, primarily through desethylation and hydroxylation, leading to the formation of metabolites that are less active than the parent compound .

Clinical Efficacy

Milnacipran has been extensively studied in clinical trials for its effectiveness in treating fibromyalgia. A systematic review encompassing five major studies involving 4,138 patients revealed that:

  • Pain Relief : Approximately 41% of patients experienced at least a 30% reduction in pain with a daily dose of 100 mg, compared to 30% in the placebo group. Higher doses (200 mg) did not significantly enhance this effect .
  • Composite Endpoint : A composite endpoint combining pain relief and patient-reported improvement was achieved by 27% of patients on milnacipran 100 mg and 25% on 200 mg, while placebo responses ranged from 16% to 18% .

Adverse Effects

Despite its efficacy, milnacipran is associated with several adverse effects. In clinical trials, adverse events were reported in 86-87% of patients taking milnacipran, compared to 78% in the placebo group. Commonly reported side effects include:

  • Nausea
  • Vomiting
  • Constipation
  • Dizziness
  • Hot flushes
  • Hypertension
  • Palpitations .

Case Studies

A notable long-term study involved patients who continued treatment beyond initial trials. After one year, response rates for pain relief ranged from 27.5% to 35.9%, highlighting milnacipran's potential for sustained efficacy over extended periods .

Summary of Findings

Parameter Milnacipran (100 mg) Placebo
Pain relief (≥30%)41%30%
Composite endpoint27%16-18%
Adverse events occurrence86-87%78%

Q & A

Q. What are the validated analytical methods for quantifying Milnacipran hydrochloride in bulk and pharmaceutical formulations?

Validated methods include reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, employing columns like C18 (250 × 4.6 mm, 5 µm) and mobile phases combining phosphate buffer (pH 3.0–6.0) with acetonitrile or methanol in gradient/isocratic modes . Spectrophotometric methods using chromogenic agents (e.g., Eosin Y, benzofurazan) enable fluorometric or UV-Vis detection in plasma and urine, with λmax ranges of 540–550 nm for visible spectra and 275–285 nm for UV . Method validation follows ICH guidelines for linearity (1–50 µg/mL), precision (RSD <2%), and recovery (98–102%) .

Q. How is this compound characterized for identity and purity in preclinical studies?

Characterization involves:

  • Structural confirmation : FTIR (C=O stretch at ~1650 cm⁻¹, NH₂/NH bends at ~1600 cm⁻¹) and NMR (cyclopropane protons at δ 1.2–1.8 ppm, aromatic protons at δ 7.2–7.5 ppm) .
  • Purity assessment : HPLC with peak purity indices >99.5% and impurity profiling using stability-indicating methods (e.g., HPTLC for degradation products like N-desethyl milnacipran) .
  • Solubility : Water (19 mg/mL) and DMSO (100 mM) .

Q. What experimental designs are used to assess Milnacipran’s stability under stress conditions?

Forced degradation studies apply:

  • Acidic/alkaline hydrolysis : 0.1–1N HCl/NaOH at 60–80°C for 24–48 hours.
  • Oxidative stress : 3–30% H₂O₂ at room temperature for 6 hours.
  • Photolytic stress : Exposure to UV light (200–400 nm) for 48 hours .
    Degradation products are quantified via RP-HPLC, with acceptance criteria of ≤5% total impurities .

Q. How is the pharmacokinetic profile of this compound determined in preclinical models?

Key parameters include:

  • Bioavailability : ~85–90% in rabbit plasma, measured using LC-MS/MS with a lower limit of quantification (LLOQ) of 10 ng/mL .
  • Cmax and Tmax : 2–4 hours post-oral administration in rabbits, aligning with human data .
  • Tissue distribution : Brain-to-plasma ratio of 0.6–0.8, reflecting CNS penetration .

Q. What in vitro models elucidate Milnacipran’s mechanism as a serotonin-norepinephrine reuptake inhibitor (SNRI)?

  • Transporter inhibition assays : IC₅₀ values of 100 nM (norepinephrine transporter, SLC6A2) and 203 nM (serotonin transporter, SLC6A4) in HEK293 cells expressing recombinant transporters .
  • Selectivity profiling : Minimal activity at dopamine transporters (IC₅₀ >100,000 nM) and receptors (e.g., α₁-adrenergic, muscarinic) .

Advanced Research Questions

Q. How can researchers optimize chromatographic parameters to resolve Milnacipran from polar degradation products?

Strategies include:

  • Column selection : Polar-embedded stationary phases (e.g., Zorbax SB-Phenyl) to enhance retention of polar degradants.
  • Mobile phase adjustment : Use of ion-pair reagents (e.g., 0.1% trifluoroacetic acid) to reduce tailing and improve resolution .
  • Temperature control : Column heating (30–40°C) to reduce viscosity and enhance efficiency .

Q. How should contradictory data between in vitro dissolution and in vivo bioavailability be analyzed?

  • BCS-based analysis : Milnacipran’s Class I (high solubility/permeability) classification suggests dissolution rate must exceed gastric emptying (typically ~15–30 minutes). Discrepancies arise if dissolution <85% in 30 minutes (USP Apparatus 1, 50 rpm, 0.01N HCl) .
  • IVIVC modeling : Use Wagner-Nelson or Loo-Riegelman methods to correlate dissolution profiles (t₈₀% = 45–60 minutes) with plasma concentration-time curves .

Q. What methodologies validate Milnacipran’s long-term stability in accelerated storage conditions?

  • ICH Q1A guidelines : Store capsules at 40°C/75% RH for 6 months, monitoring dissolution efficiency (DE₆₀min ≥80%) and impurity levels (≤0.5% for any single impurity) .
  • Kinetic modeling : Zero-order kinetics for hydrolysis; Arrhenius equation for temperature-dependent degradation .

Q. How do researchers address variability in plasma protein binding assays for Milnacipran?

  • Equilibrium dialysis : Incubate plasma spiked with Milnacipran (1–10 µg/mL) for 4–6 hours at 37°C.
  • Correction factors : Account for nonspecific binding to dialysis membranes using radiolabeled controls .

Q. What comparative studies differentiate Milnacipran’s efficacy from other SNRIs in fibromyalgia models?

  • Animal models : Chronic restraint stress in rodents to induce hyperalgesia; measure mechanical withdrawal thresholds (e.g., von Frey filaments).
  • Biomarkers : Plasma norepinephrine/serotonin ratios (Milnacipran shows 2:1 NE:5-HT reuptake inhibition vs 1:1 for duloxetine) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Milnacipran hydrochloride
Reactant of Route 2
Milnacipran hydrochloride

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